2-异氰酸乙酯

描述

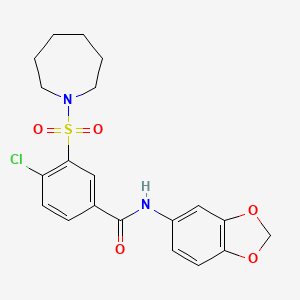

2-Isocyanatoethyl acetate is a chemical compound with the molecular formula C5H7NO3 and a molecular weight of 129.12 . It is also known by its IUPAC name, 2-isocyanatoethyl acetate .

Molecular Structure Analysis

The InChI code for 2-Isocyanatoethyl acetate is 1S/C5H7NO3/c1-5(8)9-3-2-6-4-7/h2-3H2,1H3 . This indicates that the molecule consists of a five-carbon backbone with an isocyanate group (-N=C=O) and an acetate group (-COOCH3) attached .

Chemical Reactions Analysis

Isocyanates, such as 2-Isocyanatoethyl acetate, are highly reactive and can undergo a variety of chemical reactions. They are particularly known for their reactions with compounds containing active hydrogen atoms, such as water, alcohols, and amines . These reactions are of significant industrial importance, particularly for the development of polyurethanes and other useful polymers .

Physical And Chemical Properties Analysis

2-Isocyanatoethyl acetate is a liquid at room temperature . The compound has a refractive index of 1.422 .

科学研究应用

- Role of 2-Isocyanatoethyl Acetate : It serves as a key building block for PU synthesis. When reacted with polyols, it forms the urethane linkage, resulting in PU materials with excellent mechanical and chemical properties .

- Role of 2-Isocyanatoethyl Acetate : It participates in the synthesis of 6-(carboxymethylureido)-(±)-nicotine (CMUNic), a nicotine immunogen .

- Role of 2-Isocyanatoethyl Acetate : It contributes to the synthesis of imidazo[1,2-c]-quinazoline-2,5-(3H,6H)dione derivatives .

Polyurethane Synthesis

Nicotine Immunogen Preparation

Imidazoquinazoline Derivatives

Carbamoyl-Tetrazine Derivatives

作用机制

Target of Action

Isocyanates, in general, are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

2-Isocyanatoethyl acetate can participate in “click” reactions, specifically thiol-isocyanate reactions, to rapidly develop functional polymeric surfaces . These reactions involve the base-catalyzed reaction of thiols with isocyanates, yielding thiourethanes . This reaction has been recognized for its potential as a click reaction .

Biochemical Pathways

The reaction of isocyanates with compounds containing active hydrogen atoms, such as alcohols, results in the formation of urethane linkages, a key component in polyurethane structures .

Pharmacokinetics

It’s important to note that the compound’s physical properties, such as its liquid form and low boiling point , may influence its absorption and distribution.

Result of Action

The compound’s ability to participate in “click” reactions and form thiourethanes suggests it could be used to modify surfaces at a molecular level .

Action Environment

The action, efficacy, and stability of 2-Isocyanatoethyl acetate can be influenced by environmental factors such as temperature and the presence of other reactive compounds. For instance, the base-catalyzed thiol-isocyanate reaction requires a basic environment . Furthermore, the presence of compounds with active hydrogen atoms can influence the compound’s reactivity .

属性

IUPAC Name |

2-isocyanatoethyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-5(8)9-3-2-6-4-7/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSDMDPSGIXPSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isocyanatoethyl acetate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2517618.png)

![N-Spiro[chromene-2,1'-cyclobutane]-6-ylprop-2-enamide](/img/structure/B2517620.png)

![N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide](/img/structure/B2517621.png)

![ethyl 2-(4,6-dioxo-3-(thiophen-2-yl)-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2517631.png)

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2517632.png)